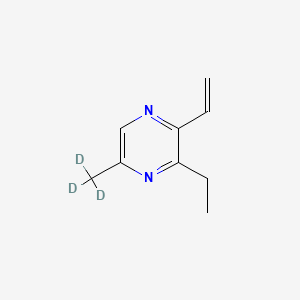

3-Ethyl-5-methyl-2-vinylpyrazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

151.22 g/mol |

IUPAC Name |

2-ethenyl-3-ethyl-5-(trideuteriomethyl)pyrazine |

InChI |

InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3/i3D3 |

InChI Key |

YSQNQOKRWIKETP-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=C(C(=N1)CC)C=C |

Canonical SMILES |

CCC1=NC(=CN=C1C=C)C |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of 3-Ethyl-5-methyl-2-vinylpyrazine-d3?

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-5-methyl-2-vinylpyrazine-d3

For an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is the deuterated isotopologue of 3-Ethyl-5-methyl-2-vinylpyrazine. Pyrazines are a class of heterocyclic aromatic organic compounds that are widely recognized for their significant contributions to the aroma and flavor profiles of many foods and beverages, particularly those that have undergone thermal processing.[1][2] The introduction of deuterium (B1214612) atoms into the molecular structure makes this compound a valuable tool in analytical chemistry, primarily as an internal standard for quantification studies using mass spectrometry.[3][4]

The stability of heavy isotopes, such as deuterium (²H or D), allows them to be incorporated into drug molecules and other organic compounds to serve as tracers. This is particularly useful during the drug development process for pharmacokinetic and metabolic profiling.[3] Deuteration can potentially influence the metabolic pathways of a compound, making the study of such labeled molecules critical for a comprehensive understanding of their behavior in biological systems.[3]

This technical guide provides a summary of the known chemical properties, extrapolated data from similar compounds, and general experimental methodologies relevant to this compound.

Chemical and Physical Properties

Quantitative data for this compound is limited due to its specialized nature as a labeled compound for research use. The following tables summarize the available data for the deuterated compound, its non-deuterated analog, and other structurally related pyrazines to provide a comparative overview.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 3-Ethyl-5-methyl-2-vinylpyrazine | Reference |

| Molecular Formula | C₉H₉D₃N₂ | C₉H₁₂N₂ | [3][5] |

| Molecular Weight | 151.22 g/mol | 148.20 g/mol | [3][5] |

| Boiling Point | Data not available | 202-203 °C @ 760 mmHg | [5] |

| Flash Point | Data not available | 75.00 °C (167.00 °F) | [6] |

| SMILES | CCC1=NC(C([2H])([2H])[2H])=CN=C1C=C | CCC1=NC(C)=CN=C1C=C | [3] |

Table 2: Comparative Properties of Structurally Similar Pyrazines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Refractive Index (@20°C) |

| 2-Ethyl-3-methylpyrazine | 15707-23-0 | C₇H₁₀N₂ | 122.17 | 57 (pressure not specified) | 59 | 1.502 - 1.505 |

| 2,5-Dimethyl-3-ethylpyrazine | 13360-65-1 | C₈H₁₂N₂ | 136.19 | 180-181 | Data not available | 1.5015 |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not publicly available. However, general methodologies for the synthesis and analysis of pyrazines can be described.

General Synthesis of Alkylpyrazines

The synthesis of substituted pyrazines often involves the condensation of α-dicarbonyl compounds with diamines. A common method is the Gutknecht or Gastaldi condensation reaction, which involves the condensation of two amine groups onto two ketone groups, followed by oxidation.[7]

A logical workflow for the synthesis and purification is outlined below.

Caption: General workflow for pyrazine synthesis and purification.

Analytical Methodology: Use as an Internal Standard

This compound is designed for use as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol Outline:

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or dichloromethane). A series of calibration standards are prepared by spiking known concentrations of the non-deuterated analyte into blank matrix, with each standard containing a constant, known concentration of the deuterated internal standard.

-

Sample Preparation: The sample to be analyzed is extracted using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction). A known amount of the deuterated internal standard solution is added to the sample extract prior to analysis.

-

GC-MS Analysis: The prepared sample is injected into the GC-MS system. The chromatographic conditions (e.g., column type, temperature program) are optimized to achieve separation of the analyte from other matrix components. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both the analyte and the deuterated standard.

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the unknown sample is then calculated from its peak area ratio using the calibration curve.

References

- 1. Showing Compound 3-Ethyl-5-methyl-2-vinylpyrazine (FDB013468) - FooDB [foodb.ca]

- 2. Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Ethenyl-3-ethyl-5-methylpyrazine | C9H12N2 | CID 6431144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ethenyl ethyl methyl pyrazine, 181589-32-2 [thegoodscentscompany.com]

- 7. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]

Technical Guide: Synthesis and Characterization of 3-Ethyl-5-methyl-2-vinylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the deuterated compound, 3-Ethyl-5-methyl-2-vinylpyrazine-d3. This isotopically labeled molecule can serve as an internal standard in quantitative mass spectrometry-based assays or as a tool in metabolic studies.

Introduction

3-Ethyl-5-methyl-2-vinylpyrazine is a substituted pyrazine (B50134) that contributes to the aroma of various food products.[1][2][3] The deuterated analog, this compound, is a valuable tool in analytical chemistry and drug metabolism studies due to the incorporation of stable heavy isotopes.[4] This guide outlines a potential synthetic pathway and the expected analytical characterization of this labeled compound.

Proposed Synthesis

A plausible multi-step synthesis for this compound is proposed, starting from commercially available materials. The key steps involve the construction of the substituted pyrazine ring, followed by the introduction of the deuterated vinyl group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3,6-dimethylpyrazine

-

Materials: 2,5-Dimethylpyrazine, N-Chlorosuccinimide (NCS), Carbon tetrachloride (CCl4).

-

Procedure: To a solution of 2,5-dimethylpyrazine in carbon tetrachloride, add N-chlorosuccinimide in portions. The reaction mixture is heated to reflux and stirred for 4-6 hours. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 2-Ethyl-3,6-dimethylpyrazine

-

Materials: 2-Chloro-3,6-dimethylpyrazine, Ethylmagnesium bromide (EtMgBr), Tetrahydrofuran (THF).

-

Procedure: A solution of 2-chloro-3,6-dimethylpyrazine in dry THF is added dropwise to a solution of ethylmagnesium bromide in THF at 0 °C under an inert atmosphere. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated. The product is purified by distillation.

Step 3: Synthesis of 2-Bromo-3-ethyl-5-methylpyrazine

-

Materials: 2-Ethyl-3,6-dimethylpyrazine, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl4).

-

Procedure: To a solution of 2-ethyl-3,6-dimethylpyrazine in carbon tetrachloride, N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) are added. The mixture is refluxed for 2-3 hours. After cooling, the succinimide (B58015) is filtered off, and the filtrate is washed with sodium thiosulfate (B1220275) solution and water. The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.

Step 4: Synthesis of this compound

-

Materials: 2-Bromo-3-ethyl-5-methylpyrazine, Vinyl-d3-tributyltin, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Toluene.

-

Procedure: A mixture of 2-bromo-3-ethyl-5-methylpyrazine, vinyl-d3-tributyltin, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in toluene is heated to reflux under an inert atmosphere for 12-16 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound. This Stille coupling reaction is an effective method for forming carbon-carbon bonds.

Characterization

The structure and purity of the synthesized this compound would be confirmed by various spectroscopic methods.

Predicted Spectroscopic Data

| Parameter | Predicted Value |

| Molecular Formula | C9H9D3N2 |

| Molecular Weight | 151.22 |

| Appearance | Colorless to pale yellow liquid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.25 (s, 1H), 2.80 (q, J = 7.6 Hz, 2H), 2.55 (s, 3H), 1.30 (t, J = 7.6 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.0, 148.5, 145.0, 142.0, 133.0 (t, J C-D ≈ 24 Hz), 120.0 (m), 28.0, 21.0, 12.5 |

| ²H NMR (61.4 MHz, CHCl₃) | δ (ppm): 6.5-5.5 (m) |

| Mass Spectrometry (EI) | m/z (%): 151 (M+, 100), 136 (M+-CH3, 40), 122 (M+-C2H5, 20) |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²H NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry (MS): Electron ionization mass spectra would be obtained on a mass spectrometer with an ionization energy of 70 eV.

-

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on NaCl plates. Expected characteristic peaks would include C-H stretching (aromatic and aliphatic), C=C and C=N stretching, and C-D stretching vibrations.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized product follows a logical progression.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined procedures are based on established and reliable chemical transformations. The successful synthesis and thorough characterization of this deuterated compound will provide a valuable tool for researchers in the fields of food science, analytical chemistry, and drug development.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Ethyl-5-methyl-2-vinylpyrazine (HMDB0034892) [hmdb.ca]

- 2. Showing Compound 3-Ethyl-5-methyl-2-vinylpyrazine (FDB013468) - FooDB [foodb.ca]

- 3. 2-Ethenyl-3-ethyl-5-methylpyrazine | C9H12N2 | CID 6431144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

3-Ethyl-5-methyl-2-vinylpyrazine-d3 CAS number and molecular structure.

This technical guide provides a comprehensive overview of 3-Ethyl-5-methyl-2-vinylpyrazine-d3, a deuterated isotopologue of a key flavor compound. It is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food science, and drug development who utilize stable isotope-labeled compounds for quantitative analysis.

Introduction

3-Ethyl-5-methyl-2-vinylpyrazine is a substituted pyrazine (B50134) known for its characteristic earthy and nutty aroma, contributing to the flavor profile of various foods such as coffee and roasted peanuts.[1][2] The deuterated form, this compound, serves as an ideal internal standard for quantitative analysis by mass spectrometry.[3] Its use in Stable Isotope Dilution Analysis (SIDA) allows for highly accurate and precise measurements by correcting for variations during sample preparation and instrumental analysis.[4][5] The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the endogenous, non-labeled analyte without significantly altering its chemical and physical properties.[5]

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Ethyl-5-methyl-2-vinylpyrazine consists of a pyrazine ring substituted with ethyl, methyl, and vinyl groups at positions 3, 5, and 2, respectively. In the d3 isotopologue, the three hydrogen atoms on the vinyl group are replaced by deuterium atoms.

Molecular Structure:

-

Non-labeled (3-Ethyl-5-methyl-2-vinylpyrazine):

-

Deuterated (3-Ethyl-5-methyl-2-(trideuteriovinyl)pyrazine):

-

SMILES (representative): [2H]C(=C([2H])C1=NC=C(C)N=C1CC)[2H]

-

InChI (representative): InChI=1S/C9H9D3N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,5H2,1-3H3/i5D2,2D

-

A specific CAS number for this compound is not readily found in major chemical databases. The CAS number for the non-deuterated form is 181589-32-2 .[6]

Quantitative Data

The following table summarizes the key physicochemical properties of both the non-labeled and deuterated forms of 3-Ethyl-5-methyl-2-vinylpyrazine.

| Property | 3-Ethyl-5-methyl-2-vinylpyrazine | This compound | Data Source(s) |

| Molecular Formula | C₉H₁₂N₂ | C ₉H₉D₃N₂ | [6] |

| Molecular Weight | 148.20 g/mol | 151.22 g/mol (calculated) | [6] |

| Boiling Point | 202-203 °C at 760 mmHg | Not available | [6] |

| Flash Point | 75 °C (167 °F) | Not available | [7] |

| logP (o/w) | 1.9 - 2.54 | Not available | [6][7] |

| Appearance | Liquid | Liquid | |

| Odor | Earthy | Earthy | [7] |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for creating deuterated alkylpyrazines.[1][4] A common approach involves the reaction of a halogenated pyrazine precursor with a deuterated organometallic reagent.

Proposed Synthetic Pathway

The synthesis could start from 3-ethyl-5-methyl-2-halopyrazine, which is then reacted with a deuterated vinyl Grignard reagent.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol Outline

-

Chlorination of 3-Ethyl-5-methylpyrazine: The starting material, 3-ethyl-5-methylpyrazine, is subjected to chlorination using an agent like N-chlorosuccinimide (NCS) to selectively introduce a chlorine atom at the 2-position of the pyrazine ring.

-

Preparation of Deuterated Grignard Reagent: Trideuteriovinylmagnesium bromide is prepared by reacting trideuteriovinyl bromide with magnesium turnings in an anhydrous ether solvent (e.g., THF).

-

Grignard Coupling Reaction: The 3-ethyl-5-methyl-2-chloropyrazine is then reacted with the prepared trideuteriovinylmagnesium bromide. This nucleophilic substitution reaction replaces the chlorine atom with the trideuteriovinyl group.

-

Workup and Purification: The reaction mixture is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution). The organic layer is then separated, dried, and concentrated. The final product, this compound, is purified using techniques such as column chromatography or distillation.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in Stable Isotope Dilution Analysis (SIDA), typically coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][8]

Detailed Experimental Protocol: Quantification in Coffee Beans

This protocol outlines the quantification of 3-ethyl-5-methyl-2-vinylpyrazine in roasted coffee beans using its deuterated analogue as an internal standard.

-

Sample Preparation:

-

Weigh a homogenized sample of ground roasted coffee beans (e.g., 1.0 g) into a centrifuge tube.

-

Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the sample. This is the internal standard.

-

Add an extraction solvent (e.g., 5 mL of dichloromethane (B109758) or a suitable alternative).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Extract the analytes using ultrasonication for 15 minutes.

-

Centrifuge the sample at high speed (e.g., 8000 rpm for 10 minutes) to separate the solid matrix from the solvent.

-

-

Extract Cleanup and Concentration:

-

Carefully transfer the supernatant (the solvent layer containing the analytes) to a clean vial.

-

Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

-

Gas Chromatography (GC): Use a suitable capillary column (e.g., DB-5ms) to separate the analytes. A typical temperature program would start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 5°C/min.

-

Mass Spectrometry (MS): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.

-

Monitor the molecular ion or a characteristic fragment ion for the non-labeled analyte (e.g., m/z 148).

-

Simultaneously monitor the corresponding ion for the deuterated internal standard (e.g., m/z 151).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Prepare a calibration curve using standards containing known concentrations of the non-labeled analyte and a constant concentration of the internal standard.

-

Determine the concentration of 3-ethyl-5-methyl-2-vinylpyrazine in the original sample by comparing its response ratio to the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the quantitative analysis of a target analyte using its deuterated isotopologue as an internal standard via GC-MS.

Caption: Workflow for quantitative analysis using SIDA with GC-MS.

Conclusion

This compound is an essential tool for analytical chemists requiring precise and accurate quantification of its non-labeled counterpart in complex matrices. Its chemical similarity and mass difference make it the "gold standard" internal standard for mass spectrometry-based methods. Understanding its synthesis and proper application, as detailed in this guide, is crucial for developing robust and reliable analytical methods in food science, flavor chemistry, and other related fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Showing Compound 3-Ethyl-5-methyl-2-vinylpyrazine (FDB013468) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. benchchem.com [benchchem.com]

- 6. 2-Ethenyl-3-ethyl-5-methylpyrazine | C9H12N2 | CID 6431144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ethenyl ethyl methyl pyrazine, 181589-32-2 [thegoodscentscompany.com]

- 8. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 3-Ethyl-5-methyl-2-vinylpyrazine-d3

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the spectroscopic data and analytical methodologies relevant to 3-Ethyl-5-methyl-2-vinylpyrazine-d3. Due to the limited availability of specific experimental data for the deuterated form, this guide presents data for the non-deuterated analogue as a reference, alongside detailed, generalized protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis applicable to the deuterated compound.

Introduction

This compound is the deuterated isotopologue of 3-ethyl-5-methyl-2-vinylpyrazine, a member of the pyrazine (B50134) class of organic compounds.[1][2] Pyrazines are known for their aromatic and flavor properties and are found in some foods.[2] Deuterated compounds such as this compound are primarily utilized in research and development, particularly as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS, and in pharmacokinetic studies to trace the metabolic fate of the parent compound.[3]

Spectroscopic Data

Specific, publicly available NMR and MS spectroscopic data for this compound could not be located in the reviewed literature. As a proxy, the known data for the non-deuterated analogue, 3-Ethyl-5-methyl-2-vinylpyrazine, is provided below for reference.

Mass Spectrometry Data for 3-Ethyl-5-methyl-2-vinylpyrazine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂ | PubChem |

| Molecular Weight | 148.20 g/mol | [1] |

| Exact Mass | 148.100048391 Da | [1] |

Physical Properties for 3-Ethyl-5-methyl-2-vinylpyrazine

| Property | Value | Reference |

| Boiling Point | 202.0 to 203.0 °C at 760.00 mm Hg | [1] |

| Flash Point | 167.0 °F (75.0 °C) | The Good Scents Company |

| logP (o/w) | 2.538 (estimated) | The Good Scents Company |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and MS data for this compound. These are based on standard methodologies for the analysis of deuterated small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure and isotopic labeling of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 8-64 scans).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required to obtain a good signal-to-noise ratio (typically 1024 or more).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum and reference the chemical shifts (e.g., to the residual solvent peak).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and isotopic enrichment.

Materials:

-

This compound solution (in a volatile solvent like methanol (B129727) or acetonitrile)

-

Mass Spectrometer (e.g., GC-MS or LC-MS with ESI or EI source)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1-10 µg/mL in methanol or acetonitrile).

-

-

Instrumentation Setup (for GC-MS):

-

Gas Chromatograph (GC):

-

Install an appropriate capillary column (e.g., a non-polar or medium-polarity column).

-

Set the injector temperature (e.g., 250 °C) and a suitable temperature program for the oven to ensure good separation.

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Set the ion source to Electron Ionization (EI) mode.

-

Set the ionization energy (typically 70 eV).

-

Set the mass range for scanning (e.g., m/z 40-300).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) in the mass spectrum. The m/z of this peak should correspond to the molecular weight of the deuterated compound.

-

Analyze the fragmentation pattern and compare it to the expected fragmentation of pyrazines and the non-deuterated analogue.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a deuterated compound like this compound.

References

A Technical Guide to the Natural Occurrence and Formation of Pyrazines in Food

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the desirable aromas of a vast array of food products.[1] Typically associated with nutty, roasted, toasted, and baked flavor profiles, these potent volatile compounds are detectable at very low concentrations due to their low odor thresholds.[2][3] Their formation is predominantly a result of thermal processing through the Maillard reaction and Strecker degradation, although microbial pathways also contribute to their presence in fermented foods.[4][5] Understanding the mechanisms of pyrazine (B50134) formation, their quantitative distribution in different food matrices, and the analytical protocols for their detection is paramount for food scientists in optimizing flavor profiles and for researchers investigating their broader biological activities. This guide provides a detailed overview of pyrazine formation pathways, quantitative data on their occurrence, and in-depth experimental methodologies for their analysis.

Formation Pathways of Pyrazines

The generation of pyrazines in food is primarily driven by two interconnected chemical routes during thermal processing: the Maillard reaction and the Strecker degradation. Fermentation by specific microbial species is another significant, non-thermal pathway.[5]

Maillard Reaction and Strecker Degradation

The most widely accepted mechanism for the formation of the majority of pyrazines in cooked or roasted foods is the Maillard reaction.[4][6] This complex network of non-enzymatic browning reactions is initiated by the condensation of a reducing sugar and an amino compound (such as an amino acid or peptide).[6][7]

The key steps leading to pyrazine formation are:

-

Initial Condensation: A reducing sugar reacts with an amino acid to form a Schiff base, which then cyclizes to produce an N-glycosylamine.[6]

-

Amadori/Heyns Rearrangement: The N-glycosylamine undergoes rearrangement to form an aminoketose (Amadori compound) or an aminoaldose (Heyns compound).

-

Formation of α-Dicarbonyls: These rearrangement products degrade into highly reactive intermediates, including α-dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal.[4][5]

-

Strecker Degradation: The α-dicarbonyls react with other amino acids in a process known as Strecker degradation. This reaction decarboxylates and deaminates the amino acid, producing a Strecker aldehyde (which contributes to aroma) and an α-aminocarbonyl (or α-aminoketone) intermediate.[4][8]

-

Condensation and Oxidation: Two molecules of the α-aminocarbonyl intermediate then condense to form a dihydropyrazine (B8608421) ring. Subsequent oxidation of this ring yields the stable, aromatic pyrazine.[9][10]

The specific amino acids and sugars involved serve as precursors that dictate the substitution pattern and type of pyrazine formed.[5][7] For instance, peptides, particularly those with lysine (B10760008) at the N-terminus, have been shown to be effective precursors in pyrazine generation.[5][11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction -Preventive Nutrition and Food Science [koreascience.kr]

- 7. datapdf.com [datapdf.com]

- 8. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Pyrazine Derivatives: A Technical Review of Synthesis, Characterization, and Applications

Introduction

Pyrazine (B50134) derivatives are a critical class of N-heterocyclic compounds found in numerous pharmaceuticals, agrochemicals, and flavor agents.[1][2] The strategic replacement of hydrogen atoms with their heavy isotope, deuterium (B1214612), has emerged as a powerful tool in medicinal chemistry and analytical science. This "deuterium switch" can significantly alter a molecule's pharmacokinetic and metabolic profile without changing its fundamental shape or biological activity.[3] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference is the basis of the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower if it is the rate-determining step in a reaction, such as enzymatic metabolism.[4][5]

This technical guide provides a comprehensive literature review of deuterated pyrazine derivatives for researchers, scientists, and drug development professionals. It covers synthetic methodologies, advanced analytical techniques for characterization, and key applications, with a focus on enhancing metabolic stability and use as internal standards in quantitative analysis.

Synthesis of Deuterated Pyrazine Derivatives

The synthesis of deuterated pyrazines often involves the introduction of deuterium at specific molecular positions using deuterated reagents or through hydrogen-deuterium (H/D) exchange reactions. Common strategies include the condensation of diamines with deuterated carbonyl compounds, nucleophilic addition of deuterated Grignard reagents to chloropyrazines, and H/D exchange of activated positions on the pyrazine ring.[6][7][8]

A prevalent method for creating deuterated alkylpyrazines involves the reaction of a chloroalkylpyrazine with a deuterated Grignard reagent. This approach allows for the precise introduction of a deuterated alkyl group onto the pyrazine core.[6] Another efficient method involves the α-H/D exchange of 1-aminopyridinium cations in basic deuterium oxide (D₂O), followed by a 1,3-cycloaddition to form deuterated pyrazolo[1,5-a]pyridine (B1195680) derivatives with a high degree of deuterium incorporation.[7]

Caption: A general workflow for the synthesis of deuterated alkylpyrazines.

Characterization and Isotopic Purity Assessment

The precise characterization of deuterated compounds is essential to confirm the location of deuterium incorporation and to quantify the isotopic purity. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[9][10]

-

NMR Spectroscopy: ¹H NMR is used to quantify residual proton signals at the deuterated positions, while ²H NMR can directly detect the deuterium signals.[9][11] The absence or significant reduction of a signal in the ¹H NMR spectrum compared to the non-deuterated standard confirms successful deuteration.

-

Mass Spectrometry: HR-MS is critical for determining the distribution of isotopologues (molecules differing only in their isotopic composition). By comparing the mass spectra of the deuterated compound and its unlabeled analog, the mass shift confirms the number of incorporated deuterium atoms, and the relative intensities of the isotopic peaks allow for the calculation of isotopic enrichment.[10][12]

Caption: Workflow for the characterization of deuterated pyrazine derivatives.

Applications of Deuterated Pyrazine Derivatives

Improving Metabolic Stability in Drug Development

A primary application of deuteration is to enhance the metabolic stability of drug candidates.[13][14] Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step. By replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced due to the kinetic isotope effect.[5][15] This leads to a longer drug half-life, potentially reducing the required dose and frequency of administration and lowering the formation of toxic metabolites.[14][16] For example, while deuteration of 3-fluoro-4-aminopyridine (a pyridine (B92270) derivative) did not decrease CYP2E1-mediated oxidation because C-H bond breaking was not the rate-limiting step for that specific aromatic oxidation, it highlights the importance of understanding the metabolic pathway before applying a deuteration strategy.[15]

Caption: Deuteration slows metabolism, enhancing a drug's half-life.

Stable Isotope Dilution Analysis (SIDA)

Deuterated pyrazine derivatives serve as excellent internal standards for Stable Isotope Dilution Analysis (SIDA), an extremely accurate and precise method for quantifying trace amounts of compounds in complex matrices like food and biological samples.[6][17] In SIDA, a known amount of the deuterated analog of the analyte is added to the sample. Because the deuterated standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18] Any sample loss affects both the analyte and the standard equally. The analyte concentration is then precisely determined by measuring the ratio of the non-deuterated to the deuterated compound.[17]

Quantitative Data Summary

The following tables summarize key quantitative data for select deuterated pyrazine derivatives compiled from the literature and supplier specifications.

Table 1: Physical and Chemical Properties of Pyrazine-d₄

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1758-62-9 | [19] |

| Molecular Formula | C₄D₄N₂ | [19] |

| Molecular Weight | 84.11 g/mol | [20] |

| Isotopic Purity | 98 atom % D | [19] |

| Chemical Purity | 99% (CP) | [19] |

| Form | Solid | [19] |

| Melting Point | 55-57 °C | [19] |

| Boiling Point | 116 °C | [19] |

| Mass Shift | M+4 |[19] |

Table 2: Synthesis and Purity of Deuterated Alkylpyrazines for SIDA

| Compound | Synthesis Yield | Chemical Purity | Reference(s) |

|---|---|---|---|

| [²H₃]-2-methylpyrazine | 57-100% | 86-98% | [17][18] |

| [²H₅]-2-ethylpyrazine | 57-100% | 86-98% | [17][18] |

| [²H₅]-2-ethyl-3,5-dimethylpyrazine | 57-100% | 86-98% | [6][17] |

| 2,3-diethyl-[²H₃]-5-methylpyrazine | 57-100% | 86-98% |[6][17] |

Table 3: Illustrative Isotopic Purity Assessment of Pyrazinamide-d₃

| Isotopologue | Abundance (%) |

|---|---|

| d₃ (Desired) | >98% |

| d₂ | <1.5% |

| d₁ | <0.5% |

| d₀ (Unlabeled) | <0.1% |

(Note: This data is illustrative, based on the principles described in the literature for assessing isotopic purity of deuterated compounds like Pyrazinamide-d₃.[9])

Experimental Protocols

Protocol 1: Synthesis of [²H₅]-2-ethyl-3,5-dimethylpyrazine

This protocol is adapted from the nucleophilic addition method described for synthesizing deuterated alkylpyrazines.[6]

-

Preparation of Grignard Reagent: Prepare ethyl-d₅-magnesium bromide by reacting ethyl-d₅-bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a separate flask, dissolve 2-chloro-3,5-dimethylpyrazine (B41539) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution in an ice bath.

-

Nucleophilic Addition: Slowly add the prepared ethyl-d₅-magnesium bromide solution to the chloropyrazine solution dropwise while stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.

-

Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure [²H₅]-2-ethyl-3,5-dimethylpyrazine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Isotopic Purity Assessment via High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines the general steps for determining isotopic enrichment.[9][10]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., ESI, APCI).

-

Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of both the deuterated pyrazine derivative and its non-deuterated analog in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Analysis of Standard: First, inject the non-deuterated standard to obtain its exact mass and characteristic isotopic pattern (from naturally occurring ¹³C, ¹⁵N, etc.).

-

Analysis of Deuterated Sample: Inject the deuterated sample under the same conditions. Record the full scan mass spectrum.

-

Data Analysis:

-

Identify the molecular ion cluster for the deuterated compound.

-

Extract the ion chromatograms for all observed isotopologues (e.g., d₀, d₁, d₂, d₃...).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of isotopic enrichment for the desired deuterated species by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.

-

Protocol 3: Isotopic Purity and Structural Confirmation via NMR Spectroscopy

This protocol provides a method to confirm the position of deuteration and quantify isotopic purity.[9]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed amount of the deuterated pyrazine derivative (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H-NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Identify the signals corresponding to the positions where deuterium was incorporated.

-

Integrate the residual proton signals at the deuteration sites and compare them to the integrals of non-deuterated positions on the molecule to calculate the extent of deuteration.

-

-

²H-NMR Spectroscopy (Optional but Recommended):

-

Acquire a ²H-NMR spectrum.

-

Observe the signals corresponding to the incorporated deuterium atoms. The chemical shifts should align with the proton signals in the ¹H spectrum, confirming the location of deuteration.

-

-

Data Interpretation: Combine the ¹H and ²H NMR data to confirm the structural integrity and the specific sites of deuteration. The integration values from ¹H NMR provide a quantitative measure of the isotopic purity.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical Transformation of Pyrazine Derivatives | Moroccan Journal of Chemistry [revues.imist.ma]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. jrfglobal.com [jrfglobal.com]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 12. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 17. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pyrazine-d4 D 98atom 1758-62-9 [sigmaaldrich.com]

- 20. Pyrazine-d4 | C4H4N2 | CID 16212201 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Ethyl-5-methyl-2-vinylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 3-Ethyl-5-methyl-2-vinylpyrazine-d3. Given the limited direct data on this deuterated compound, this document extrapolates best practices and safety protocols from its non-deuterated analog, 3-Ethyl-5-methyl-2-vinylpyrazine, and other structurally similar pyrazine (B50134) derivatives. All researchers must exercise caution and adhere to established laboratory safety standards when handling this and any chemical compound.

Section 1: Compound Identification and Properties

This compound is a deuterated form of 3-Ethyl-5-methyl-2-vinylpyrazine, a member of the pyrazine family.[1][2] Deuterated compounds are frequently used as internal standards in analytical chemistry and for mechanistic studies in drug metabolism.[1] While specific toxicological and physical data for the d3 variant are scarce, the properties of the parent compound and related pyrazines offer a strong foundation for safe handling procedures.

Table 1: Physical and Chemical Properties of Related Pyrazine Compounds

| Property | 2-Ethenyl-3-ethyl-5-methylpyrazine | 2-Ethyl-3-methyl-pyrazine | 5-Ethyl-2,3-dimethylpyrazine |

| Molecular Formula | C9H12N2[2] | C7H10N2 | C8H12N2 |

| Molecular Weight | 148.20 g/mol [2] | Not Available | Not Available |

| Boiling Point | 202.00 to 203.00 °C @ 760.00 mm Hg[2][3] | Not Available | Not Available |

| Flash Point | 167.00 °F (75.00 °C)[3] | Not Available | 159.00 °F (70.56 °C)[4] |

| Specific Gravity | Not Available | Not Available | 0.94400 to 0.98200 @ 20.00 °C[4] |

| Refractive Index | Not Available | Not Available | 1.49400 to 1.50200 @ 20.00 °C[4] |

| Solubility | Soluble in alcohol. Insoluble in water.[3] | Not Available | Not Available |

| Odor | Earthy[3] | Not Available | Not Available |

Section 2: Hazard Identification and Safety Precautions

Based on data from analogous pyrazine compounds, this compound should be handled as a flammable liquid that can cause skin and eye irritation.[5][6] Ingestion may be harmful.[7]

Table 2: Hazard Identification for Structurally Similar Pyrazines

| Hazard | Description | Precautionary Statements |

| Flammability | Flammable liquid and vapor.[5][6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.[5][7] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[6] | Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[5][7] |

| Eye Damage/Irritation | Causes serious eye damage.[6] | Wear appropriate protective eyeglasses or chemical safety goggles.[5][7] |

| Acute Oral Toxicity | Harmful if swallowed.[6] | Do not eat, drink, or smoke when using this product.[5][7] |

| Inhalation | May be harmful if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Other Hazards | Stench.[5] | --- |

Section 3: Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Body Protection: A lab coat or chemical-resistant apron should be worn.[7]

-

Respiratory Protection: If working in a poorly ventilated area or with heated material, a NIOSH-approved respirator may be necessary.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[5]

General Handling and Storage

-

Handling: Wash hands thoroughly after handling.[5][7] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[7] Keep away from ignition sources.[5][7]

-

Storage: Store in a cool, dry, and well-ventilated place.[5][7] Keep the container tightly closed.[5] Incompatible materials include strong oxidizing agents and strong acids.[5]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[5]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

Spills and Disposal

-

Spill Response: Remove all sources of ignition.[5][7] Use a non-combustible absorbent material to clean up the spill.[5] Place in a suitable, closed container for disposal.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5][7]

Section 4: Visualizing Safety Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of chemical compounds like this compound.

Caption: General workflow for safe chemical handling.

Caption: Interplay of compound properties and safety measures.

Section 5: Toxicological Information

Table 3: Toxicological Data for a Related Pyrazine Compound

| Test | Species | Route | Result | Reference |

| Acute Oral LD50 | Rat | Oral | 460 mg/kg | [8] |

| Skin Irritation | Not Specified | Dermal | Irritating | [8] |

| Eye Irritation | Not Specified | Ocular | Irritating | [8] |

| Respiratory Irritation | Not Specified | Inhalation | Irritating | [8] |

Conclusion

While this compound is a valuable tool in research and development, its handling necessitates a thorough understanding of the potential hazards associated with its chemical class. By adhering to the guidelines outlined in this document, which are based on the known properties of structurally similar compounds, researchers can mitigate risks and ensure a safe laboratory environment. Continuous vigilance and adherence to established safety protocols are essential when working with any chemical substance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Ethenyl-3-ethyl-5-methylpyrazine | C9H12N2 | CID 6431144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethenyl ethyl methyl pyrazine, 181589-32-2 [thegoodscentscompany.com]

- 4. ethyl dimethyl pyrazine, 15707-34-3 [thegoodscentscompany.com]

- 5. fishersci.com [fishersci.com]

- 6. prod.adv-bio.com [prod.adv-bio.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: 3-Ethyl-5-methyl-2-vinylpyrazine-d3 for Research Applications

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides comprehensive information on the commercial sourcing, purchasing, and technical data of 3-Ethyl-5-methyl-2-vinylpyrazine-d3.

Introduction

This compound is the deuterated form of 3-Ethyl-5-methyl-2-vinylpyrazine, a member of the pyrazine (B50134) class of organic compounds. Due to the incorporation of stable deuterium (B1214612) isotopes, this compound serves as an excellent internal standard for quantitative analysis, particularly in mass spectrometry-based studies such as pharmacokinetics and metabolomics. The use of a deuterated standard allows for precise and accurate quantification of the non-deuterated analyte in complex biological matrices.

Commercial Suppliers and Purchasing

Currently, this compound is a specialized chemical. The primary identified commercial supplier is MedChemExpress (MCE).

| Supplier | Product Name | Catalog Number | Purity | Availability |

| MedChemExpress (MCE) | This compound | HY-W708953S | >98% | In Stock |

Note: Researchers are advised to contact the supplier directly for the most current pricing, availability, and to request a certificate of analysis.

Physicochemical Properties

Below is a summary of the key physicochemical properties for both the deuterated and non-deuterated forms of the compound.

| Property | This compound | 3-Ethyl-5-methyl-2-vinylpyrazine |

| Molecular Formula | C₉H₉D₃N₂ | C₉H₁₂N₂[1] |

| Molecular Weight | 151.22 g/mol | 148.20 g/mol [1] |

| CAS Number | Not available | 181589-32-2[1] |

| Appearance | Solid | Not available |

| Boiling Point | Not available | 202-203 °C at 760 mmHg[1] |

| SMILES | CCC1=NC(C([2H])([2H])[2H])=CN=C1C=C | CCC1=NC(C)=CN=C1C=C |

| InChI | InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3/i3D3 | InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3 |

Experimental Protocols

While a specific synthesis protocol for this compound is not publicly available, a general method for the synthesis of deuterated alkylpyrazines can be adapted. The following is a representative, detailed methodology based on established chemical principles for such syntheses.

Objective: To synthesize this compound for use as an internal standard.

Materials:

-

Deuterated methyl iodide (CD₃I)

-

Vinylmagnesium bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

-

Lithiation of 2,5-Dimethylpyrazine:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,5-dimethylpyrazine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of ethyllithium in a suitable solvent (e.g., cyclohexane/hexane) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Deuteromethylation:

-

To the cooled solution, add deuterated methyl iodide (CD₃I) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Isolation of Intermediate:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-ethyl-5-methyl-3-(trideuteriomethyl)pyrazine.

-

-

Vinylation:

-

In a separate flame-dried flask under an inert atmosphere, dissolve the deuterated intermediate and a palladium catalyst in anhydrous THF.

-

Add vinylmagnesium bromide solution dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Final Work-up and Purification:

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the final product, this compound, by silica gel column chromatography.

-

Characterization:

-

Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS).

Applications in Research

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Quantitative Analysis using Deuterated Internal Standard:

References

The Pivotal Role of Pyrazines as Flavor Compounds in Food and Beverages: A Technical Guide

An in-depth exploration of the formation, sensory impact, and analysis of pyrazines for researchers, scientists, and drug development professionals.

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the desirable flavors and aromas of a wide array of thermally processed foods and beverages.[1] Their characteristic nutty, roasted, toasted, and baked notes are primarily developed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2] This technical guide provides a comprehensive overview of the formation pathways of pyrazines, their sensory characteristics, quantitative distribution in various food matrices, and detailed methodologies for their analysis.

Formation of Pyrazines: The Maillard Reaction and Strecker Degradation

The primary route to pyrazine (B50134) formation in food is the Maillard reaction.[2] This non-enzymatic browning reaction is initiated by the condensation of a reducing sugar and an amino group, leading to the formation of N-glycosylamines. Subsequent rearrangement of these compounds forms Amadori or Heyns products, which are key intermediates.[3]

A critical step in the generation of pyrazine precursors is the Strecker degradation of α-amino acids.[4] This reaction involves the interaction of amino acids with dicarbonyl compounds, which are formed during the Maillard reaction, to produce Strecker aldehydes, ammonia, and α-aminoketones.[4][5] The condensation of two α-aminoketone molecules, followed by oxidation, leads to the formation of the pyrazine ring.[6] The specific amino acids and sugars present, along with factors such as temperature, time, and pH, significantly influence the types and concentrations of pyrazines formed.[7]

References

- 1. Alkylpyrazine - Wikipedia [en.wikipedia.org]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation [jstage.jst.go.jp]

- 4. ugc.futurelearn.com [ugc.futurelearn.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of its non-deuterated analog and other related pyrazines. Pyrazines are a class of volatile nitrogen-containing heterocyclic aromatic compounds crucial to the flavor and aroma of many roasted, cooked, and fermented foods.[1] Accurate quantification of these compounds is essential in food science, flavor chemistry, and quality control.

Introduction to this compound as an Internal Standard

This compound is the deuterated form of 3-Ethyl-5-methyl-2-vinylpyrazine, a naturally occurring pyrazine (B50134) found in foods such as coffee.[2] Deuterated analogs are considered the "gold standard" for use as internal standards in mass spectrometry-based quantification for several reasons:[3]

-

Chemical Similarity: It exhibits nearly identical chemical and physical properties to its non-deuterated counterpart, ensuring similar behavior during sample preparation (extraction, concentration) and chromatographic separation.[3]

-

Co-elution: It typically co-elutes or elutes very closely with the target analyte, which helps to compensate for matrix effects.[3]

-

Mass Spectrometric Differentiation: It is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for separate and accurate quantification.[3]

The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response, leading to more accurate and precise quantification.[3]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₉D₃N₂ |

| Molecular Weight | 151.22 g/mol |

| Appearance | Not specified, typically a liquid or solid |

| Solubility | Soluble in organic solvents such as methanol (B129727) and ethanol. |

(Data sourced from commercial supplier information)[4]

Experimental Protocols

The following protocols are representative methods for the quantitative analysis of pyrazines in a food matrix (e.g., coffee beans) using this compound as an internal standard.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the extraction and analysis of volatile pyrazines from solid food matrices.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Reference standards of target pyrazines

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

20 mL headspace vials with septa and caps

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Sample Preparation:

-

Grind solid samples (e.g., roasted coffee beans) to a fine, homogeneous powder.

-

Weigh 1.0 g of the powdered sample into a 20 mL headspace vial.

-

Add 5 mL of a saturated sodium chloride solution to the vial.

-

Spike the sample with a known amount of this compound solution in methanol (e.g., 10 µL of a 10 µg/mL solution).

-

Immediately seal the vial with a septum and cap.

3. HS-SPME Procedure:

-

Place the vial in a heating block or autosampler with agitation.

-

Equilibrate the sample at 60°C for 15 minutes.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

4. GC-MS Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 40°C, hold for 2 min; ramp at 5°C/min to 230°C, hold for 5 min |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Energy | 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |

5. Data Analysis:

-

Identify the peaks corresponding to the target pyrazines and the internal standard based on their retention times and mass spectra.

-

For quantification, monitor the following ions (m/z) in SIM mode:

-

3-Ethyl-5-methyl-2-vinylpyrazine (Analyte): m/z (target ion), m/z (qualifier ions) - Note: Specific ions should be determined from the mass spectrum of the standard.

-

This compound (Internal Standard): m/z (target ion + 3), m/z (qualifier ions) - Note: Specific ions should be determined from the mass spectrum of the standard.

-

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the analyte in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Protocol 2: Solvent Extraction GC-MS

This method is suitable for a broader range of pyrazines, including those that are less volatile.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Reference standards of target pyrazines

-

Dichloromethane (B109758) (DCM, HPLC grade)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (50 mL)

-

Rotary evaporator

2. Sample Preparation and Extraction:

-

Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of this compound solution in methanol.

-

Add 20 mL of dichloromethane to the tube.

-

Vortex for 2 minutes and then sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully decant the dichloromethane supernatant into a clean flask.

-

Repeat the extraction process two more times with 20 mL of dichloromethane each time.

-

Combine the extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator at low temperature.

-

Transfer the concentrated extract to a GC vial for analysis.

3. GC-MS Parameters and Data Analysis:

-

The GC-MS parameters and data analysis steps are the same as described in Protocol 1.

Quantitative Data Summary

The following table provides representative quantitative data for the analysis of pyrazines in roasted coffee, demonstrating the typical concentration ranges observed. This data is compiled from literature and serves as a reference for expected values.[5][6]

| Pyrazine Analyte | Typical Concentration Range in Roasted Coffee (mg/kg) |

| 2-Methylpyrazine | 50 - 150 |

| 2,5-Dimethylpyrazine | 30 - 100 |

| 2,6-Dimethylpyrazine | 20 - 80 |

| 2-Ethylpyrazine | 5 - 20 |

| 2-Ethyl-5-methylpyrazine | 10 - 40 |

| 2,3,5-Trimethylpyrazine | 5 - 30 |

| 3-Ethyl-5-methyl-2-vinylpyrazine | Not typically quantified, present at lower levels |

Visualizations

Workflow for GC-MS Analysis of Pyrazines

Caption: General workflow for the quantitative analysis of pyrazines using an internal standard by GC-MS.

Logical Relationship for Internal Standard Selection

Caption: Rationale for selecting a deuterated analog as an internal standard for GC-MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Showing Compound 3-Ethyl-5-methyl-2-vinylpyrazine (FDB013468) - FooDB [foodb.ca]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Pyrazines in Coffee Samples using 3-Ethyl-5-methyl-2-vinylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the desirable aroma and flavor of roasted coffee. The formation of these compounds is primarily a result of the Maillard reaction and Strecker degradation during the roasting process. The concentration and composition of pyrazines in coffee are critical quality indicators, influencing its sensory profile. Accurate quantification of these compounds is therefore essential for quality control, product development, and research into the flavor chemistry of coffee.

This document provides detailed application notes and protocols for the quantification of pyrazines in coffee samples using a robust and sensitive method based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, 3-Ethyl-5-methyl-2-vinylpyrazine-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and injection.

Experimental Protocols

Protocol 1: Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

This protocol details the extraction of volatile pyrazines from ground coffee samples.

Materials:

-

Ground coffee samples

-

20 mL headspace vials with PTFE/silicone septa

-

Saturated sodium chloride (NaCl) solution

-

This compound internal standard solution (in methanol (B129727) or ethanol)

-

SPME fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Heating block or water bath with agitation

Procedure:

-

Sample Weighing: Weigh 2.0 ± 0.1 g of ground coffee into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the vial to achieve a final concentration appropriate for the expected analyte concentration range.

-

Matrix Modification: Add 5 mL of saturated NaCl solution to the vial. This increases the ionic strength of the sample matrix, promoting the partitioning of volatile analytes into the headspace.

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

-

Equilibration: Place the vial in a heating block or water bath set at 60°C. Equilibrate the sample for 15 minutes with continuous agitation to facilitate the release of volatile compounds into the headspace.

-

Extraction: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

-

Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the separation and detection of pyrazines.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole)

GC Conditions:

-

Injector: Splitless mode, 250°C

-

Desorption Time: 5 minutes

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: Increase to 180°C at a rate of 5°C/min

-

Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes

-

MS Conditions (Full Scan for Identification):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-300

MS/MS Conditions (Multiple Reaction Monitoring - MRM for Quantification):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Collision Gas: Argon

-

MRM Transitions: Specific precursor and product ions for each target pyrazine (B50134) and the internal standard should be determined by infusing standard solutions. For this compound, the molecular ion ([M]+•) is expected at m/z 151. Likely precursor ions for MS/MS analysis would be the molecular ion (m/z 151) and major fragment ions. Based on the fragmentation of the non-deuterated analog and other alkylpyrazines, a likely fragmentation pathway involves the loss of a methyl radical from the ethyl group, leading to a prominent product ion. Therefore, a primary MRM transition to monitor would be 151 -> 136 . A secondary transition could be 151 -> 108 , corresponding to the further loss of the vinyl group.

Data Presentation

The following tables summarize quantitative data for key pyrazines commonly found in roasted coffee. These values are indicative and may vary depending on the coffee origin, roasting degree, and analytical methodology.

Table 1: Retention Indices and Mass Spectral Data for Target Pyrazines

| Pyrazine Compound | Kovats Retention Index (Polar Column) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2-Methylpyrazine | ~1180 | 94 | 93, 67, 42 |

| 2,5-Dimethylpyrazine | ~1270 | 108 | 107, 81, 53 |

| 2,6-Dimethylpyrazine | ~1275 | 108 | 107, 81, 53 |

| 2-Ethylpyrazine | ~1280 | 108 | 107, 81, 53 |

| 2,3-Dimethylpyrazine | ~1290 | 108 | 107, 81, 53 |

| 2-Ethyl-5-methylpyrazine | ~1370 | 122 | 107, 94, 81 |

| 2,3,5-Trimethylpyrazine | ~1380 | 122 | 107, 94, 81 |

| 3-Ethyl-5-methyl-2-vinylpyrazine | 1577 - 1585[1] | 148 | 133, 121, 106, 79 |

| This compound (IS) | ~1575 | 151 | 136, 121, 108, 79 |

Table 2: Quantitative Data for Pyrazines in Roasted Coffee

| Pyrazine Compound | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Typical Concentration Range in Roasted Coffee (mg/kg)[2][3] |

| 2-Methylpyrazine | 0.1 - 1.0 | 0.3 - 3.0 | 10 - 50 |

| 2,5-Dimethylpyrazine | 0.1 - 1.0 | 0.3 - 3.0 | 5 - 30 |

| 2,6-Dimethylpyrazine | 0.1 - 1.0 | 0.3 - 3.0 | 5 - 30 |

| 2-Ethylpyrazine | 0.1 - 1.0 | 0.3 - 3.0 | 1 - 10 |

| 2,3-Dimethylpyrazine | 0.1 - 1.0 | 0.3 - 3.0 | 0.5 - 5 |

| 2-Ethyl-5-methylpyrazine | 0.1 - 1.0 | 0.3 - 3.0 | 1 - 15 |

| 2,3,5-Trimethylpyrazine | 0.1 - 1.0 | 0.3 - 3.0 | 1 - 10 |

| Total Alkylpyrazines | - | - | 82.1 - 211.6[2][3] |

Mandatory Visualization

Caption: Experimental workflow for pyrazine quantification.

Caption: Formation of pyrazines during coffee roasting.

References

Application of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 in food aroma analysis.

Application Note and Protocol

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor profiles of a wide array of thermally processed foods, including roasted coffee, cocoa, nuts, and baked goods. Their characteristic nutty, roasted, and earthy aromas are formed primarily through Maillard reactions and Strecker degradation during heating. The accurate quantification of specific pyrazines, such as 3-ethyl-5-methyl-2-vinylpyrazine, is crucial for food quality control, flavor development, and authenticity assessment. Due to the complexity of food matrices and the volatile nature of these aroma compounds, highly sensitive and robust analytical methods are required.

Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is recognized as the gold standard for the precise and accurate quantification of volatile compounds in complex matrices.[1] This technique employs a stable isotope-labeled version of the analyte as an internal standard. 3-Ethyl-5-methyl-2-vinylpyrazine-d3, a deuterated analogue of the target analyte, serves as an ideal internal standard because it shares nearly identical physicochemical properties with its non-labeled counterpart, ensuring it behaves similarly during sample preparation, extraction, and chromatographic analysis.[2] Its distinct mass-to-charge ratio (m/z), however, allows for its clear differentiation and quantification by the mass spectrometer.[2]

This document provides a detailed protocol for the quantification of 3-ethyl-5-methyl-2-vinylpyrazine in food samples using this compound as an internal standard via Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis.

Principle of the Method: Stable Isotope Dilution Analysis (SIDA)

SIDA is a quantitative method that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample at the beginning of the analytical process. The labeled standard equilibrates with the unlabeled analyte naturally present in the sample. The ratio of the analyte to the internal standard is then measured by GC-MS. Because the analyte and the internal standard are chemically identical, any losses incurred during sample preparation and analysis will affect both compounds equally, thus preserving their ratio. This allows for highly accurate quantification, as the measurement is independent of sample recovery and matrix effects.

Logical Relationship: Principle of Stable Isotope Dilution Analysis (SIDA)

Quantitative Data

The following tables provide representative parameters for the GC-MS analysis and a hypothetical calibration curve for the quantification of 3-ethyl-5-methyl-2-vinylpyrazine. Note: These values are illustrative and should be optimized for the specific instrumentation and matrix being analyzed.

Table 1: Representative GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |